molecular formula C12H18BrFO2Si B8183506 (2-((2-Bromo-3-fluorophenoxy)methoxy)ethyl)trimethylsilane

(2-((2-Bromo-3-fluorophenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183506
M. Wt: 321.26 g/mol
InChI Key: PASLOGNDFNKVBS-UHFFFAOYSA-N
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Description

(2-((2-Bromo-3-fluorophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound that features a bromine and fluorine-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the alkylation reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (2-((2-Bromo-3-fluorophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenoxy group with the boronic acid derivative.

Mechanism of Action

The mechanism of action for (2-((2-Bromo-3-fluorophenoxy)methoxy)ethyl)trimethylsilane in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The trimethylsilane group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: (2-((2-Bromo-3-fluorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the trimethylsilane group also adds to its versatility in synthetic applications .

Properties

IUPAC Name

2-[(2-bromo-3-fluorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(14)12(11)13/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASLOGNDFNKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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